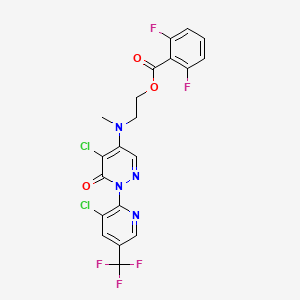

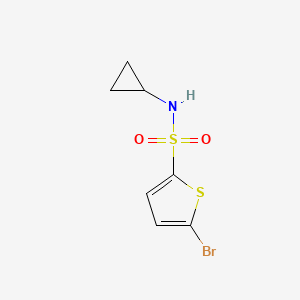

![molecular formula C15H13F3N4O4S B2740992 3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid CAS No. 325996-91-6](/img/structure/B2740992.png)

3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring substituted with a propanoic acid group and a sulfanyl group linked to a 2-oxo-2-[3-(trifluoromethyl)anilino]ethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the trifluoromethyl group could make the compound more reactive towards nucleophiles. The propanoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems. The propanoic acid group could allow it to form hydrogen bonds, influencing its interactions with other molecules .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Triazine Derivatives

Sulfur-containing triazine derivatives have been synthesized and used as additives in water-glycol base fluids, demonstrating improved tribological properties such as antiwear and friction-reducing capacities. These derivatives, including STB and STC, have shown that their tribological performance differences are primarily due to variations in sulfur content and activity, contributing to the development of water-soluble additives for industrial applications (Wu et al., 2017).

Solid-Phase Synthesis

A solid-phase synthetic route has been explored for the synthesis of quinoxaline, thiazine, and oxazine analogs. This method involves the displacement of 4-arylfluorine with primary amines, alcohols, or thiols, followed by a benzyne heterocyclization to create fused heterocyclic systems, indicating a versatile approach for generating diverse heterocycles (Dixon et al., 2005).

Tribological Applications

Tribological Chemistry

Novel triazine derivatives have been evaluated for their tribological properties in synthetic diester, highlighting their potential as additives to improve the extreme pressure performance and antiwear properties of base stocks. The study revealed the formation of thermal films and tribofilms on surfaces, providing insights into the tribological chemistry of these derivatives (Li et al., 2011).

Catalytic Applications

Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester as a Catalyst

This compound has been used as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through a condensation reaction, demonstrating the potential of sulfur-containing catalysts in facilitating organic transformations with high yields and recyclability (Tayebi et al., 2011).

Material Science

Development of Water-Soluble Additives

The synthesis and application of sulfur-containing triazine derivatives as water-soluble additives for industrial lubricants have been explored. These additives have shown to significantly improve the tribological properties of water-glycol base fluids, indicating their potential in enhancing the performance and longevity of mechanical systems (Wu et al., 2017).

Wirkmechanismus

The mechanism of action of this compound is not clear without additional context. If it is intended to be a drug molecule, its mechanism of action would depend on its specific biological target. For example, if it is designed to inhibit a particular enzyme, the trifluoromethyl group could be important for binding to the active site of the enzyme .

Zukünftige Richtungen

Future research could focus on synthesizing this compound and studying its properties in more detail. If it is intended to be a drug molecule, studies could be carried out to determine its efficacy and safety in biological systems. Additionally, modifications could be made to its structure to improve its properties or to tune its reactivity .

Eigenschaften

IUPAC Name |

3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-4H-1,2,4-triazin-6-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O4S/c16-15(17,18)8-2-1-3-9(6-8)19-11(23)7-27-14-20-13(26)10(21-22-14)4-5-12(24)25/h1-3,6H,4-5,7H2,(H,19,23)(H,24,25)(H,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJNYJYSDYNLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

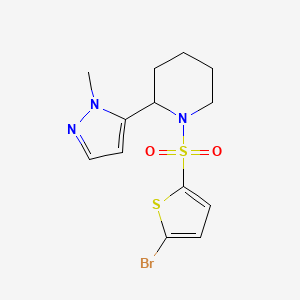

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2740911.png)

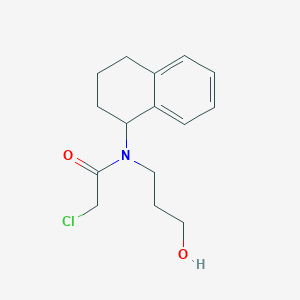

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2740916.png)

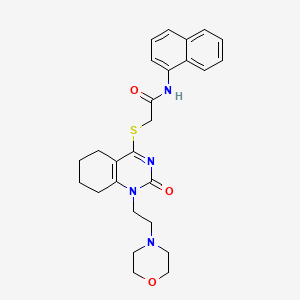

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2740917.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2740920.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2740921.png)

![ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B2740926.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2740931.png)

![N-(3,5-difluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2740932.png)